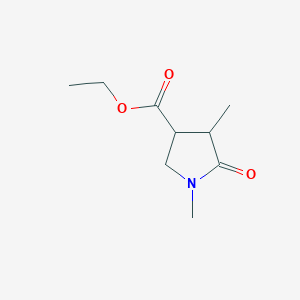

3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-oxo-, ethyl ester

Description

This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, polymer synthesis, and intermediates in organic synthesis . Its structural features, such as ester functionality and substituent placement, influence its physicochemical properties and reactivity.

Properties

CAS No. |

60298-19-3 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-4-13-9(12)7-5-10(3)8(11)6(7)2/h6-7H,4-5H2,1-3H3 |

InChI Key |

OUVSFSLXBLPDNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, hydroxyl derivatives, and other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that derivatives of pyrrolidinecarboxylic acids exhibit significant antimicrobial properties. A study demonstrated that certain modifications of this compound show efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its analgesic properties. In animal models, it has shown effectiveness in reducing pain responses, indicating potential applications in pain management therapies .

- Neurological Research : The structure of 3-pyrrolidinecarboxylic acid derivatives allows for exploration in neurological applications. Some studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Cosmetic Formulation Applications

- Moisturizing Agents : The compound is used in cosmetic formulations as a moisturizing agent due to its ability to enhance skin hydration. Experimental designs have shown that formulations containing this ester improve skin moisture retention significantly compared to control groups .

- Stabilizing Emulsions : In cosmetic science, the compound acts as a stabilizer for emulsions. Its unique chemical structure helps maintain the stability of oil-in-water formulations, which is crucial for product longevity and effectiveness .

- Therapeutic Skin Care Products : The incorporation of this compound into topical formulations has been explored for its therapeutic properties, including wound healing and anti-inflammatory effects. Studies have shown that creams containing this ester can promote faster healing in minor skin injuries .

Data Table of Applications

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various pyrrolidine derivatives, including 3-pyrrolidinecarboxylic acid ethyl ester. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

-

Cosmetic Formulation Development :

- Research conducted on the development of topical formulations using response surface methodology showed that incorporating this compound significantly improved the sensory attributes and moisturizing effects of creams. The study concluded that formulations with this ester could be more appealing to consumers due to enhanced performance characteristics.

-

Neuroprotective Effects Research :

- Investigations into the neuroprotective properties of pyrrolidine derivatives revealed promising results in preventing neuronal damage in vitro. This opens avenues for further exploration into treatments for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent positions, oxidation states, and functional groups. Key comparisons include:

Key Observations :

- Substituent Effects: The presence of methyl groups (e.g., 1,4-dimethyl in the target vs. 1-methyl in CAS 5336-42-5) enhances steric hindrance and alters solubility.

- Oxidation States: Compounds with dual ketone groups (4,5-dioxo) exhibit higher polarity and reactivity compared to mono-oxo derivatives .

Physicochemical Properties

Insights :

Stability and Reactivity

- Hydrolysis : Ethyl esters are susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids. Methyl esters (e.g., CAS 35309-35-4) hydrolyze slower due to lower steric accessibility .

- Thermal Stability : Compounds with multiple electron-withdrawing groups (e.g., 4,5-dioxo in CAS 5336-42-5) may decompose at lower temperatures .

Biological Activity

3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-oxo-, ethyl ester (CAS Number: 60298-19-3) is a compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a pyrrolidine ring and an oxo group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.22 g/mol. The structural features include:

- A pyrrolidine ring , which is known for its role in various biological activities.

- An oxo group at the 5-position, influencing its reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound can be achieved through several methods involving carboxylic acid derivatives. Common approaches include:

- Esterification : Reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

- Reduction/Oxidation Reactions : The oxo group can be reduced to a hydroxyl group or oxidized to form additional derivatives.

Antitumor Activity

Research has indicated that compounds similar to 3-Pyrrolidinecarboxylic acid derivatives exhibit significant antitumor activity. For instance, studies on related pyrrolidine-based compounds have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.25 | Significant growth inhibition observed |

| A549 (Lung) | 0.30 | Induces apoptosis in treated cells |

| HeLa (Cervical) | 0.50 | Growth arrest noted |

The proposed mechanism involves the inhibition of key signaling pathways necessary for cell proliferation. The oxo group may facilitate interactions with enzymes or receptors involved in cancer progression, similar to findings in other pyrrolidine derivatives .

Interaction Studies

Preliminary studies suggest that 3-Pyrrolidinecarboxylic acid can interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular processes, including:

- Enzyme Inhibition : Potential inhibition of kinases involved in cell cycle regulation.

- Nucleic Acid Binding : Possible interference with DNA/RNA functions due to structural similarities with nucleotide components .

Case Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related compounds on K562 leukemia cells. The results indicated that modifications at the oxo position significantly influenced cytotoxicity.

Case Study 2: In Vivo Studies

In vivo studies using animal models demonstrated that administration of pyrrolidine derivatives led to reduced tumor sizes in xenograft models, supporting their potential therapeutic applications.

Q & A

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer : For crystallographic ambiguities, use SHELX software (e.g., SHELXL for refinement) to resolve disorder in the pyrrolidine ring or ester orientation . For NMR discrepancies, employ 2D techniques (COSY, HSQC) to assign overlapping signals, particularly in the 1,4-dimethyl substituents . Spearman correlation analysis of distillation time versus compound content (as in analogous esters) may explain batch variability .

Q. What strategies enable enantiomeric control during synthesis, given the compound’s stereochemical complexity?

- Methodological Answer : Chiral catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid can direct anti-selective Mannich reactions, as demonstrated in proline-catalyzed systems. Enantiomeric purity is validated via chiral HPLC using cellulose-based columns or X-ray crystallography to confirm absolute configuration .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or nucleophilic attacks on the pyrrolidinone ring. SMILES or InChIKey descriptors (e.g., InChIKey=XYZ from ) facilitate database searches for analogous reaction pathways .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in related derivatives?

- Methodological Answer : A factorial design varying substituents (e.g., methyl groups at 1,4-positions or ester chain length) can isolate steric/electronic effects. Biological assays (e.g., enzyme inhibition) paired with QSAR models (using topological polar surface area or logP values from ) quantify contributions of specific functional groups.

Contradictory Data Analysis

Q. How to address conflicting reports on the compound’s stability under varying distillation conditions?

- Methodological Answer : Spearman rank correlation analysis (as applied to ethyl ester analogs ) can identify distillation parameters (time, temperature) inversely correlated with compound content. Accelerated stability studies (40°C/75% RH) combined with LC-MS monitoring detect degradation products, such as hydrolyzed carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.